4'-Fluorochalcone

Descripción

The exact mass of the compound 4'-Fluorochalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135634. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Fluorochalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluorochalcone including the price, delivery time, and more detailed information at info@benchchem.com.

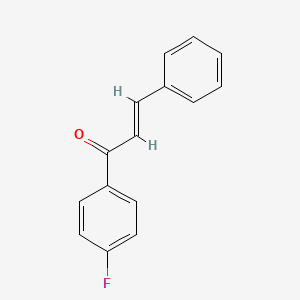

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNQSJQWRINEFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032077 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-10-0 | |

| Record name | 4'-Fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Fingerprinting of 4'-Fluorochalcone: A Technical Guide for Researchers

Introduction: The Significance of 4'-Fluorochalcone in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open α,β-unsaturated ketone core linking two aromatic rings. Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have positioned them as privileged scaffolds in drug discovery and development. 4'-Fluorochalcone, a derivative featuring a fluorine atom on one of the phenyl rings, is of particular interest. The introduction of fluorine can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. A thorough spectroscopic characterization is the foundational step in understanding its structure-activity relationship and ensuring its quality and purity in research and development settings.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4'-Fluorochalcone using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the principles behind these techniques, provide detailed experimental protocols, and offer insights into the interpretation of the spectral data, grounded in established scientific principles.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4'-Fluorochalcone, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides a detailed map of the proton (¹H) nuclei within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, offering a unique fingerprint of its position.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4'-Fluorochalcone and dissolve it in ~0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would interfere with the analyte's signals. CDCl₃ is a common choice for its versatility.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1] Before data acquisition, the instrument's magnetic field homogeneity is optimized by shimming, and the probe is tuned to the ¹H frequency.

-

Data Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient relaxation delay (typically 1-5 seconds) is crucial for accurate integration, which allows for the determination of the relative number of protons giving rise to each signal.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

The ¹H NMR spectrum of 4'-Fluorochalcone is expected to show distinct signals for the vinylic and aromatic protons. The trans-configuration of the α,β-unsaturated system is a key feature, confirmed by the large coupling constant (J) between the vinylic protons (typically around 15-16 Hz).

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for 4'-Fluorochalcone in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 7.20 - 7.60 | Doublet (d) | ~15.6 |

| H-β | 7.60 - 7.90 | Doublet (d) | ~15.6 |

| Aromatic H (Ring A) | 7.40 - 7.70 | Multiplet (m) | - |

| Aromatic H (Ring B) | 7.00 - 8.10 | Multiplet (m) | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The protons on the fluorinated ring (Ring B) will exhibit additional splitting due to coupling with the ¹⁹F nucleus. This results in more complex multiplets for these aromatic protons.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While ¹³C has a low natural abundance, proton-decoupled spectra provide a single peak for each unique carbon atom, simplifying the analysis.

The sample preparation and instrument setup are similar to that of ¹H NMR. The key difference is that the spectrometer is tuned to the ¹³C frequency. A standard proton-decoupled pulse sequence, such as the power-gated decouplilng sequence, is used to obtain a spectrum with singlets for each carbon.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon atoms of the fluorinated ring will appear as doublets due to coupling with the ¹⁹F nucleus.

Table 2: Expected ¹³C NMR Chemical Shifts for 4'-Fluorochalcone in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Carbonyl (C=O) | 188 - 192 |

| C-β | 140 - 145 |

| C-α | 120 - 125 |

| Aromatic C (Ring A) | 128 - 138 |

| Aromatic C (Ring B) | 115 - 165 (with C-F coupling) |

| C-F (ipso-carbon) | 160 - 165 (large ¹JCF) |

The large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom is a characteristic feature.

Diagram 1: Molecular Structure and NMR Numbering Scheme for 4'-Fluorochalcone

Caption: A streamlined workflow for the comprehensive spectroscopic analysis of 4'-Fluorochalcone.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For conjugated systems like chalcones, these absorptions are typically intense and occur at longer wavelengths.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of 4'-Fluorochalcone is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. [2]A series of dilutions are then made to obtain concentrations that give absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is zeroed with a cuvette containing the pure solvent.

-

Data Acquisition: The absorbance of the sample solutions is measured over a specific wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λ_max) is identified.

Interpretation of the UV-Vis Spectrum of 4'-Fluorochalcone

The UV-Vis spectrum of chalcones is typically characterized by two main absorption bands. [3]

Table 4: Expected UV-Vis Absorption Maxima for 4'-Fluorochalcone

| Band | Wavelength (λ_max, nm) Range | Electronic Transition |

| Band I | 300 - 350 | π → π |

| Band II | 220 - 260 | π → π |

Band I is associated with the electronic transition in the cinnamoyl system, while Band II corresponds to the transition in the benzoyl system. The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism.

IV. Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic characterization of 4'-Fluorochalcone through NMR, IR, and UV-Vis techniques provides a detailed and self-validating portrait of its molecular structure. ¹H and ¹³C NMR confirm the atomic connectivity and stereochemistry, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of this conjugated system. This multi-faceted approach is indispensable for researchers and drug development professionals to ensure the identity, purity, and quality of 4'-Fluorochalcone, thereby underpinning the reliability and reproducibility of subsequent biological and pharmacological studies.

V. References

-

Hayamizu, K. (n.d.). 1H and13C NMR spectra of 4,4′-substituted chalcones. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Patel, K. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Journal of Pharmaceutical Research International. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorochalcone. PubChem. Retrieved January 23, 2026, from [Link]

-

Kumar, S. A., et al. (2014). Investigations on the vibrational modes and non-linear optical properties of 4-Fluoro Chalcone crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 33-39. [Link]

-

University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 23, 2026, from [Link]

-

Rojas-Linares, J., et al. (2023). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Journal of the Chilean Chemical Society. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis, characterization and biological evaluation of functionalized derivatives of versatile synthon 4,4'-difluoro chalcone. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Goksen, U. S., et al. (2018). Design of potent fluoro-substituted chalcones as antimicrobial agents. Molecules, 23(11), 2829. [Link]

-

Ivanova, D. I., et al. (2011). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones. Bulgarian Chemical Communications, 43(3), 439-445. [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 23, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 23, 2026, from [Link]

-

Perjési, P., et al. (2007). UV and fluorescence characteristics of chalcone, 4-methoxy- and 4-dimethylaminochalcones and its cyclic analogues: Effect of structure and solvent. ResearchGate. Retrieved January 23, 2026, from [Link]

-

Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Fluorochalcone, (Z)-. PubChem. Retrieved January 23, 2026, from [Link]

-

Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246. [Link]

-

Agilent. (n.d.). ATR-FTIR Sample Measurements. Retrieved January 23, 2026, from [Link]

-

Aytac, S. P., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 114-123. [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved January 23, 2026, from [Link]

-

El-Sayed, M. A. A., et al. (2018). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Archiv der Pharmazie, 351(11), e1800169. [Link]

-

Academia.edu. (n.d.). UV and fluorescence characteristics of chalcone, 4-methoxy- and 4-dimethylaminochalcones and its cyclic analogues: Effect of structure and solvent. Retrieved January 23, 2026, from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

-

Starna Cells, Inc. (n.d.). SOLVENTS FOR ULTRAVIOLET SPECTROPHOTOMETRY. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR with 64 scans, 4 cm-1 resolution and 400-4000 cm-1 range (A) and 1H NMR in 400 MHz with CDCl3 as a solvent (B) of 4-hydroxychalcone spectra. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved January 23, 2026, from [Link]

-

YouTube. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved January 23, 2026, from [Link]

-

ACS Omega. (2025, December 14). Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. Retrieved January 23, 2026, from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved January 23, 2026, from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 23, 2026, from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved January 23, 2026, from [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved January 23, 2026, from [Link]

-

Bulgarian Chemical Communications. (n.d.). UV-VIS ABSORPTION AND FLUORESCENT CHARACTERISTICS OF SOME SUBSTITUTED IN THE STYRYL FRAGMENT SYNTHETIC CHALCONES. Retrieved January 23, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4'-Fluorochalcone

This guide provides an in-depth exploration of the crystallographic analysis of 4'-Fluorochalcone, a molecule of significant interest to researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of data to provide a comprehensive understanding of the experimental rationale, structural intricacies, and the crucial non-covalent interactions that dictate its solid-state architecture. This document is intended for professionals in drug development and scientific research who seek to leverage crystal structure analysis for molecular design and optimization.

Introduction: The Significance of 4'-Fluorochalcone

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are versatile scaffolds in drug discovery. They exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of a fluorine atom, as in 4'-Fluorochalcone ((E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2]

Understanding the precise three-dimensional arrangement of 4'-Fluorochalcone in its crystalline state is paramount. This knowledge, derived from single-crystal X-ray diffraction, reveals the molecule's conformation, bond lengths, bond angles, and, critically, the network of intermolecular interactions that govern its packing.[3] Such insights are invaluable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents with enhanced efficacy and bioavailability.

Experimental Framework: From Synthesis to Structural Elucidation

The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process. Each stage is critical for obtaining high-quality data and ensuring the reliability of the final structural model.

Synthesis and Crystallization: Obtaining Diffraction-Quality Crystals

The synthesis of 4'-Fluorochalcone is reliably achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[4] The causality behind this choice lies in its efficiency and high yield for producing the α,β-unsaturated ketone core of the chalcone.

Experimental Protocol: Synthesis of 4'-Fluorochalcone

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-fluoroacetophenone and benzaldehyde in a suitable solvent, such as ethanol.

-

Catalyst Addition: While stirring the solution at room temperature, slowly add a catalytic amount of a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Precipitation and Isolation: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to neutralize the base. The chalcone product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield the pure 4'-Fluorochalcone.

Crystallization: The key to a successful diffraction experiment is the growth of a single, well-ordered crystal. Slow evaporation of a saturated solution of the purified chalcone in a solvent like chloroform is a common and effective method for obtaining crystals of suitable size and quality for X-ray analysis.[5]

Caption: Workflow for the synthesis and crystallization of 4'-Fluorochalcone.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline material.[3] It provides precise measurements of unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

-

Diffraction Pattern: The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector as a series of reflections. A full dataset is collected by rotating the crystal through various orientations.

-

Data Processing: The collected data is processed to correct for experimental factors. This includes integration of reflection intensities, and corrections for absorption and other effects.

-

Structure Solution: The processed data is used to solve the crystal structure. This is often achieved using direct methods with software like SHELXT.

-

Structure Refinement: The initial structural model is refined against the experimental data using a least-squares method with software like SHELXL to obtain a final, accurate model.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Structural Analysis of 4'-Fluorochalcone

The analysis of the refined crystallographic information file (CIF) provides a wealth of information about the molecule's structure and its interactions within the crystal lattice.

Molecular Structure

The molecular structure of 4'-Fluorochalcone consists of a 4-fluorophenyl ring and a phenyl ring connected by a propenone linker. Studies of 4'-Fluorochalcone have shown that the enone fragment and the two benzene rings are each essentially planar. The overall conformation of the molecule is determined by the torsion angles between these planar groups.

Caption: Schematic of the 4'-Fluorochalcone molecular structure.

Crystallographic Data and Supramolecular Assembly

The precise crystallographic parameters for 4'-Fluorochalcone have been determined and are available from the Cambridge Crystallographic Data Centre (CCDC). The key details from the definitive study are summarized below.

Table 1: Crystallographic Data for 4'-Fluorochalcone

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁FO |

| Formula Weight | 226.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.998(2) |

| b (Å) | 16.012(3) |

| c (Å) | 6.643(1) |

| β (°) | 99.48(3) |

| Volume (ų) | 1153.2(4) |

| Z | 4 |

| Data Source | Ng, S.-L., et al. (2006) |

| CCDC Deposition No. | 603234 |

The crystal packing of 4'-Fluorochalcone is primarily stabilized by weak intermolecular C-H···π interactions involving both of the aromatic rings.[3] In these interactions, a hydrogen atom from one molecule interacts with the electron-rich π system of an aromatic ring of a neighboring molecule. This network of weak interactions leads to a stacked arrangement of the molecules along the crystallographic b-axis.

Hirshfeld Surface Analysis: Quantifying Intermolecular Interactions

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This technique maps the close contacts between molecules in the crystal, providing a visual and numerical summary of the interactions driving the crystal packing.

Protocol: Hirshfeld Surface and Fingerprint Plot Generation

-

Input: The analysis is performed using the crystallographic information file (CIF) as input into software such as CrystalExplorer.

-

Surface Generation: A Hirshfeld surface is generated around the molecule of interest. The surface is colored based on the normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

-

Fingerprint Plots: A 2D "fingerprint plot" is generated, which summarizes all the intermolecular contacts. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface.

For 4'-Fluorochalcone, the Hirshfeld analysis would be expected to reveal the following key features:

-

dnorm Surface: Red regions on the dnorm surface would visually confirm the locations of the C-H···π interactions. Additional weaker contacts, such as C-H···F and potential C-H···O interactions, would also be identifiable.

-

2D Fingerprint Plot: The overall fingerprint plot would show characteristic features. Decomposing this plot would quantify the contribution of each type of interaction to the overall crystal packing.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Expected Contribution | Significance |

| H···H | High | Represents the large surface area of hydrogen atoms. |

| C···H / H···C | Significant | Corresponds to the crucial C-H···π interactions. |

| F···H / H···F | Moderate | Indicates the presence of weak C-H···F hydrogen bonds. |

| O···H / H···O | Moderate | Highlights potential weak interactions with the carbonyl oxygen. |

The analysis of these non-covalent interactions is not merely academic; it provides a blueprint for understanding crystal stability and can inform strategies for crystal engineering and the design of co-crystals with modified physicochemical properties.

Conclusion

The crystal structure analysis of 4'-Fluorochalcone provides a detailed picture of its molecular conformation and the subtle yet determinative forces that govern its assembly in the solid state. Through a combination of meticulous synthesis, high-precision single-crystal X-ray diffraction, and insightful Hirshfeld surface analysis, we can elucidate the critical role of weak C-H···π and other non-covalent interactions. This fundamental understanding is a cornerstone for the rational design of next-generation chalcone-based derivatives, enabling researchers to fine-tune their properties for enhanced performance in pharmaceutical and material science applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366988, 4-Fluorochalcone. Retrieved from [Link]

- Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of Medicinal Chemistry, 60(18), 7443–7471.

-

Huynh, V. D., et al. (2025). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 81(6), 516-519. [Link]

- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Current Medicinal Chemistry, 24(26), 2844-2875.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702577, 4'-Fluorochalcone. Retrieved from [Link]

-

Saeed, A., et al. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 53-57. [Link]

-

Ng, S.-L., Razak, I. A., Fun, H.-K., Patil, P. S., & Rao, K. S. (2006). 4'-Fluorochalcone. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2433-o2434*. [Link]

-

Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15.

- Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(3), 1006-1011.

-

CrystalExplorer. (n.d.). Getting Started with CrystalExplorer. Retrieved from [Link]

Sources

- 1. 4'-Fluorochalcone, (Z)- | C15H11FO | CID 12581117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorochalcone | C15H11FO | CID 5366988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. explore.openaire.eu [explore.openaire.eu]

- 4. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]

- 5. 4'-Fluorochalcone | C15H11FO | CID 5702577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 4'-Fluorochalcone

An In-Depth Technical Guide to the Physical and Chemical Properties of 4'-Fluorochalcone

Abstract

4'-Fluorochalcone, systematically named (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, is a fluorinated aromatic ketone that serves as a cornerstone in synthetic chemistry. Its α,β-unsaturated ketone framework, combined with the unique electronic properties imparted by the fluorine atom, makes it a highly versatile precursor for a multitude of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique attributes of this compound in pharmaceutical, materials science, and agrochemical research.

Molecular Structure and Core Physicochemical Properties

4'-Fluorochalcone belongs to the chalcone family, which are bioprecursors to flavonoids. The core structure consists of two aromatic rings (an A-ring and a B-ring) joined by a three-carbon α,β-unsaturated carbonyl system. In 4'-Fluorochalcone, the fluorine atom is substituted at the para-position of the A-ring (the phenyl group attached to the carbonyl carbon), which significantly influences the molecule's electronic distribution and reactivity.

Caption: Molecular structure of 4'-Fluorochalcone with key functional regions.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic tug-of-war modulates the electrophilicity of the carbonyl carbon and the β-carbon of the enone system, governing the molecule's reactivity profile.

Table 1: Core Physicochemical Properties of 4'-Fluorochalcone

| Property | Value | Source(s) |

| IUPAC Name | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | [1] |

| Synonyms | 2-Benzal-4'-fluoroacetophenone, Chalcone, 4'-fluoro- | [1] |

| CAS Number | 399-10-0 | [1] |

| Molecular Formula | C₁₅H₁₁FO | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| Appearance | Pale yellow to orange crystalline powder | [2][3] |

| Melting Point | 78 - 82 °C | [1][2][3] |

| Solubility | Generally soluble in common organic solvents like ethanol, acetone, chloroform, and DMSO. Sparingly soluble in non-polar solvents like hexane and insoluble in water. | Inferred |

Synthesis of 4'-Fluorochalcone

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.

Caption: General workflow for the synthesis of 4'-Fluorochalcone.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of a solid product, which is then verified by melting point determination and spectroscopic analysis.

-

Reactant Preparation:

-

In a 250 mL round-bottom flask, dissolve 4'-fluoroacetophenone (1.38 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

-

Catalyst Addition:

-

Prepare a 10% aqueous solution of sodium hydroxide (NaOH).

-

Add the NaOH solution dropwise to the stirred mixture of reactants over 15-20 minutes. Maintain the temperature between 20-25°C, using an ice bath if necessary, as the reaction is exothermic.

-

Causality Insight: The base deprotonates the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate is crucial for attacking the electrophilic carbonyl carbon of benzaldehyde.

-

-

Reaction Progression:

-

Continue to stir the mixture vigorously at room temperature for 2-4 hours. The solution will typically become cloudy and a yellow precipitate will form.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 4:1) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

-

Product Isolation:

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Slowly acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral to litmus paper. This step neutralizes the excess NaOH catalyst and ensures complete precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.

-

-

Purification and Validation:

-

Dry the crude product in a desiccator or a low-temperature oven.

-

Recrystallize the crude 4'-Fluorochalcone from hot ethanol to obtain pale yellow crystals.

-

Dry the purified crystals and determine the melting point. A sharp melting point within the literature range (78-82 °C) is a strong indicator of purity.

-

Further confirm the identity and purity using the spectroscopic methods detailed in Section 3.

-

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure of 4'-Fluorochalcone.

UV-Visible Spectroscopy

Like other chalcones, the UV-Vis spectrum of 4'-Fluorochalcone is characterized by two main absorption bands arising from π → π* electronic transitions within the conjugated system.

-

Band I: A high-intensity band typically observed between 300-380 nm. This corresponds to the π → π* transition of the entire cinnamoyl chromophore (B-ring and the enone bridge).

-

Band II: A lower-intensity band typically observed between 220-270 nm, attributed to the π → π* transition associated with the benzoyl moiety (A-ring and carbonyl group).

The exact λmax is solvent-dependent, with more polar solvents often causing a slight bathochromic (red) shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides definitive evidence for the key functional groups present in the molecule. The analysis of the spectrum confirms the successful formation of the α,β-unsaturated ketone system.

Table 2: Key FTIR Vibrational Frequencies for 4'-Fluorochalcone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3060 | C-H Stretch | Aromatic & Vinylic | Confirms the presence of sp² C-H bonds. |

| ~1665 | C=O Stretch | Conjugated Ketone | Key diagnostic peak. The frequency is lower than a simple ketone (~1715 cm⁻¹) due to conjugation with the double bond and aromatic ring, which weakens the C=O bond. |

| ~1605 | C=C Stretch | Vinylic & Aromatic | Confirms the presence of the propenone double bond and the phenyl rings. |

| ~1230 | C-F Stretch | Aryl-Fluoride | Strong absorption confirming the presence of the fluorine substituent. |

| ~980 | C-H Bend | Trans-Vinylic | Out-of-plane bending confirms the (E)- or trans-configuration of the double bond. |

Data interpreted from spectra of closely related chalcones.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework. The trans-configuration of the vinylic protons (Hα and Hβ) is confirmed by their large coupling constant (J ≈ 15-16 Hz).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 4'-Fluorochalcone (in CDCl₃)

| Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity / Coupling |

| C=O | - | ~189.0 | - |

| Cα | ~7.50 | ~121.5 | d, J ≈ 15.7 Hz |

| Cβ | ~7.80 | ~145.0 | d, J ≈ 15.7 Hz |

| A-Ring C1' | - | ~134.5 | d, J(C-F) ≈ 9 Hz |

| A-Ring C2', C6' | ~8.05 | ~131.1 | dd |

| A-Ring C3', C5' | ~7.20 | ~115.8 | dd, J(C-F) ≈ 22 Hz |

| A-Ring C4' | - | ~165.9 | d, J(C-F) ≈ 255 Hz |

| B-Ring C1 | - | ~134.7 | s |

| B-Ring C2, C6 | ~7.65 | ~129.0 | m |

| B-Ring C3, C5 | ~7.42 | ~128.5 | m |

| B-Ring C4 | ~7.42 | ~130.7 | m |

Disclaimer: The values in this table are predicted based on data from closely related fluorinated chalcones and established substituent effects, as specific experimental data for 4'-Fluorochalcone was not found in the searched literature.[4] The strong deshielding of C4' and its large one-bond coupling constant with ¹⁹F are characteristic features.

Crystal Structure

Table 4: Crystallographic Data for a 4'-Fluorochalcone Derivative

| Parameter | Value |

| Compound | 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.8526 (5) Å |

| b | 11.7192 (5) Å |

| c | 9.4164 (4) Å |

| α, γ | 90° |

| β | 113.405 (1)° |

| Volume (V) | 1200.35 (9) ų |

Source: Acta Crystallographica Section E, 2009.[5]

Chemical Reactivity and Synthetic Applications

The reactivity of 4'-Fluorochalcone is dominated by the enone functionality, making it a valuable Michael acceptor and a precursor for heterocyclic synthesis.

Caption: Major reaction pathways for 4'-Fluorochalcone.

Michael Addition

The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a 1,4-conjugate or Michael addition. This reaction is fundamental to many of the biological activities of chalcones, as nucleophiles like the thiol groups in cysteine residues of proteins can covalently bind to the chalcone.

Representative Protocol: Thia-Michael Addition of Thiophenol

-

Setup: Dissolve 4'-Fluorochalcone (226 mg, 1 mmol) and thiophenol (110 mg, 1 mmol) in 10 mL of ethanol in a flask.

-

Catalysis: Add a catalytic amount of a base, such as triethylamine (2-3 drops).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the 1,4-adduct.

Synthesis of Heterocycles

4'-Fluorochalcone is an invaluable scaffold for synthesizing five- and six-membered heterocyclic compounds, many of which have significant pharmacological properties.

Representative Protocol: Synthesis of a Pyrazole Derivative

-

Setup: Dissolve 4'-Fluorochalcone (226 mg, 1 mmol) in 15 mL of glacial acetic acid or ethanol.

-

Reagent Addition: Add hydrazine hydrate (0.1 mL, ~2 mmol) dropwise to the solution.

-

Reaction: Reflux the reaction mixture for 6-8 hours.

-

Isolation: After cooling, pour the reaction mixture into ice-cold water. A solid will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the corresponding fluorinated pyrazole derivative.

Applications in Research and Development

The unique combination of a reactive scaffold and a fluorine substituent makes 4'-Fluorochalcone a compound of high interest.

-

Drug Development: It serves as a key intermediate in the synthesis of novel compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

-

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes.[1] The conjugated system allows for interesting photophysical properties that can be tuned by substitution.

-

Agrochemicals: The chalcone scaffold is explored for the development of new pesticides and herbicides.

Safety and Handling

4'-Fluorochalcone should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[5]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 0-8°C for long-term stability.

References

-

Wang, X., Xu, J., & Jing, L. (2009). 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(4), o519. [Link]

-

Horváth, E., et al. (2021). Reaction of Chalcones with Cellular Thiols. Molecules, 26(14), 4315. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for "Aryl boronic acid catalyzed synthesis of α,β-unsaturated ketones via Claisen-Schmidt condensation reaction". RSC Advances. [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Jing, L. (2009). (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E, 65(Pt 10), o2510. [Link]

-

Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-19. [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorochalcone. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4'-Fluorochalcone, (Z)-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Yildiz, N., et al. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Acta Physica Polonica A, 133(4), 934-940. [Link]

-

ResearchGate. (2001). Simple Preparation of Enantiomeric Michael Adducts of Thiophenol to Chalcones: Easily Available New Chiral Building Blocks. ResearchGate. Retrieved January 23, 2026, from [Link]

-

The Pharma Innovation. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis of chalcone. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

-

Materials Project. (n.d.). mp-1167: CF4 (Monoclinic, C2/c, 15). Materials Project. Retrieved January 23, 2026, from [Link]

Sources

Discovery and initial isolation of fluorinated chalcones

An In-Depth Technical Guide to the Discovery and Initial Isolation of Fluorinated Chalcones

Authored by a Senior Application Scientist

Foreword: The Strategic Introduction of Fluorine in Chalcone Scaffolds

Chalcones represent a privileged scaffold in medicinal chemistry. As open-chain flavonoids, they are key biosynthetic precursors to all flavonoids and possess a reactive α,β-unsaturated carbonyl system that confers a wide range of biological activities.[1][2] The core structure, consisting of two aromatic rings linked by a three-carbon bridge, is readily synthesized and amenable to extensive chemical modification.[1] This guide focuses on a particularly impactful modification: the incorporation of fluorine atoms.

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically alter a molecule's physicochemical and pharmacological profile. Specifically, fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups to improve target binding affinity.[3][4] In the context of chalcones, these modifications have led to the discovery of derivatives with potent anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[3][5][6][7][8] This guide provides a comprehensive overview of the foundational synthesis, isolation, and characterization of these promising compounds, grounded in the principles of robust and reproducible laboratory practice.

Part 1: The Cornerstone of Synthesis: Claisen-Schmidt Condensation

The discovery and development of novel fluorinated chalcones are almost invariably initiated through the Claisen-Schmidt condensation. This classic organic reaction provides a reliable and versatile method for forming the core chalcone structure by reacting an aromatic ketone with an aromatic aldehyde.[3][9]

Mechanistic Rationale and Experimental Causality

The Claisen-Schmidt condensation is a base-catalyzed aldol condensation. The choice of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is critical. Its function is to deprotonate the α-carbon of the ketone (e.g., a fluoro-substituted acetophenone), generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., a substituted benzaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system characteristic of chalcones.[2][10]

The selection of fluorinated precursors is the defining step. One can use either a fluorinated aromatic ketone or a fluorinated aromatic aldehyde, or both, to strategically position the fluorine atom(s) on either of the two aromatic rings.[3][11] This strategic placement is fundamental to exploring the structure-activity relationship (SAR) of the resulting compounds.

Visualizing the Synthesis Pathway

The following diagram illustrates the generalized workflow for the synthesis of a fluorinated chalcone via the Claisen-Schmidt condensation.

Caption: General workflow for fluorinated chalcone synthesis and isolation.

Part 2: A Validated Protocol for Synthesis and Initial Isolation

This section provides a detailed, step-by-step methodology that serves as a self-validating system for producing and isolating a representative fluorinated chalcone.

Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one

This protocol describes the reaction between 4-fluoroacetophenone and benzaldehyde.

Materials & Reagents:

-

4-Fluoroacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) (1.5 eq)

-

Ethanol (Absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 10%)

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Mobile Phase for TLC (e.g., 8:2 Hexane:Ethyl Acetate)

Protocol:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in 20 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.[12]

-

Initiation: In a separate beaker, prepare a solution of NaOH (1.5 eq) in 5 mL of deionized water. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of reactants over 10-15 minutes.

-

Reaction Monitoring (Self-Validation Point 1): Allow the mixture to stir at room temperature. The progress of the reaction must be monitored every 30-60 minutes using TLC.[12] Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot (the chalcone) and the consumption of the starting materials indicate a successful reaction. The reaction is considered complete when the limiting reagent spot has disappeared.

-

Work-up and Precipitation: Once the reaction is complete, cool the flask in an ice bath to 0°C. While stirring vigorously, slowly add dilute HCl dropwise to neutralize the mixture until it reaches a pH of ~7.[10] The causality here is critical: cooling prevents potential side reactions during neutralization, and slow addition ensures controlled precipitation of the product. A solid, often yellow, precipitate of the crude fluorinated chalcone will form.[10]

-

Initial Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with 40-50 mL of cold deionized ice water to remove any inorganic salts (e.g., NaCl) and residual base.[10]

-

Drying: Allow the crude product to air-dry or dry it in a desiccator. A preliminary yield should be calculated at this stage.

Purification by Recrystallization

Recrystallization is a critical step to remove unreacted starting materials and side products, yielding a highly pure crystalline solid.

Protocol:

-

Solvent Selection: Ethanol is a common and effective solvent for recrystallizing many chalcones.[12] The principle is to find a solvent in which the chalcone is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

-

Crystallization (Self-Validation Point 2): Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the chalcone decreases, and pure crystals will begin to form. Slow cooling is essential for the formation of large, well-defined crystals. Do not disturb the flask during this process.

-

Complete Precipitation: Once the flask has reached room temperature, it can be placed in an ice bath for 15-20 minutes to maximize the yield of the crystalline product.

-

Final Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Final Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent. Determine the final yield and melting point. A sharp melting point range is a strong indicator of high purity.

Part 3: Structural Characterization and Validation

Confirming the structure and purity of the isolated compound is non-negotiable. A combination of spectroscopic methods provides a comprehensive and definitive characterization.[8][11]

Spectroscopic Analysis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. youtube.com [youtube.com]

- 11. Synthesis And Characterization Of Fluorinated Chalcones and Its Derivatives From Trifluoromethylacetophenone [zenodo.org]

- 12. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

Part 1: The Computational Framework: Density Functional Theory (DFT)

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4'-Fluorochalcone

Introduction: The Significance of 4'-Fluorochalcone in Modern Research

4'-Fluorochalcone, a derivative of the chalcone scaffold, is an aromatic ketone that serves as a critical building block in organic synthesis and medicinal chemistry.[1] Chalcones, in general, consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, a structure renowned for its diverse biological activities.[2] The introduction of a fluorine atom into the chalcone structure, specifically at the 4'-position, significantly enhances its metabolic stability and lipophilicity, which can lead to improved pharmacological properties.[3][4] This modification has positioned 4'-Fluorochalcone and its derivatives as promising candidates for the development of novel therapeutic agents, with demonstrated potential in anti-inflammatory, antimicrobial, antioxidant, and anticancer applications.[1][5][6][7]

Beyond its medicinal importance, 4'-Fluorochalcone is also a subject of interest in materials science due to its potential non-linear optical (NLO) properties.[2][8] The extended π-conjugated system of the chalcone backbone is conducive to large molecular hyperpolarizabilities, a key requirement for NLO materials used in advanced technologies like telecommunications and optical switching.[9][10]

This technical guide provides a comprehensive exploration of 4'-Fluorochalcone through the lens of theoretical and computational chemistry. By leveraging powerful computational tools, we can elucidate the molecule's structural, electronic, and spectroscopic properties with remarkable precision. This in-silico approach not only complements experimental findings but also provides predictive insights that can accelerate the design and development of new drugs and materials. We will delve into the core computational methodologies, analyze the molecule's vibrational and electronic characteristics, and explore its reactivity and potential as a therapeutic agent, grounding all theoretical claims in verifiable experimental data and established protocols.

The cornerstone of modern computational studies on molecules like 4'-Fluorochalcone is Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for calculating the electronic structure and related properties of medium-sized organic molecules.[11]

The central tenet of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification is achieved through the use of exchange-correlation functionals, which approximate the quantum mechanical effects of electron exchange and correlation.

Causality Behind Method Selection:

-

Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed in studies of chalcones.[12] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation than pure DFT functionals. This is particularly important for conjugated systems like 4'-Fluorochalcone, where electron delocalization plays a crucial role in determining the molecule's properties.

-

Basis Set - 6-311++G(d,p) / cc-pVTZ: The choice of basis set determines the flexibility the calculation has to model the molecular orbitals. Basis sets like 6-311++G(d,p) and cc-pVTZ are considered robust for this type of analysis.[13] The "++" indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing the behavior of electrons far from the nucleus, a key factor in intermolecular interactions. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical distortion of the electron density and are critical for accurately modeling chemical bonds.

All theoretical calculations referenced in this guide were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[8]

Part 2: Molecular Geometry and Vibrational Analysis

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to the lowest energy state. The optimized geometry of 4'-Fluorochalcone reveals a nearly planar structure, which facilitates the delocalization of π-electrons across the molecule, a key factor in its electronic and optical properties.

Vibrational Spectroscopy (FT-IR & FT-Raman): A Synergy of Theory and Experiment

Vibrational spectroscopy is a powerful technique for identifying functional groups within a molecule. By calculating the vibrational frequencies computationally, we can assign the experimentally observed peaks in the FT-IR and FT-Raman spectra to specific molecular motions. This comparison serves as a validation of the computational model. A recent study on 4'-Fluorochalcone performed DFT calculations at the B3LYP/cc-pVTZ level to predict its vibrational spectrum.

Table 1: Key Vibrational Frequencies of 4'-Fluorochalcone

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretching | Carbonyl | ~1650 - 1660 | ~1655 |

| C=C Stretching | Alkene | ~1590 - 1610 | ~1605 |

| C-F Stretching | Fluoroaromatic | ~1190 - 1230 | ~1225 |

| C-H Stretching (Aromatic) | Benzene Rings | ~3050 - 3100 | ~3060 |

Note: Calculated and experimental values are approximate and can vary slightly based on the specific computational method and experimental conditions.

The excellent agreement between the theoretically predicted and experimentally measured vibrational frequencies confirms the accuracy of the optimized molecular structure and the chosen level of theory.[14]

Part 3: Electronic Properties and Chemical Reactivity

The electronic characteristics of 4'-Fluorochalcone dictate its reactivity, stability, and potential for intermolecular interactions. Computational methods provide invaluable tools for visualizing and quantifying these properties.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[15] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.[16] A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Computational studies on 4'-Fluorochalcone and similar derivatives have shown that the HOMO is primarily localized on the cinnamoyl moiety, while the LUMO is distributed across the entire π-conjugated system.[12]

Table 2: Calculated Electronic Properties of 4'-Fluorochalcone

| Parameter | Value (eV) | Significance |

| HOMO Energy | ~ -6.4 eV | Electron-donating ability |

| LUMO Energy | ~ -2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV | Chemical reactivity and stability |

Values are typical and derived from DFT/B3LYP calculations.[16]

Caption: Conceptual energy level diagram of HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It allows us to identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

In 4'-Fluorochalcone, the MEP analysis reveals that the most negative potential (electron-rich, colored red in typical diagrams) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The most positive potential (electron-poor, colored blue) is typically found around the hydrogen atoms of the aromatic rings. This information is crucial for predicting how the molecule will interact with biological receptors or other reactants.

Caption: MEP map identifying reactive molecular sites.

Part 4: Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials exhibit a response that is not proportional to the strength of an applied electric field, a phenomenon that typically occurs under intense light from sources like lasers.[10] Chalcones are excellent candidates for NLO applications due to their donor-π-acceptor architecture, which facilitates intramolecular charge transfer upon excitation.

The key parameter for quantifying second-order NLO activity is the first-order hyperpolarizability (β). Theoretical calculations are instrumental in predicting the β values of new molecules. Studies on 4'-Fluorochalcone have shown that it possesses a significant first-order hyperpolarizability, making it a promising material for NLO devices.[8] The computational prediction of NLO properties allows for the rational design of new chalcone derivatives with enhanced NLO responses, guiding synthetic efforts toward the most promising candidates.[2]

Part 5: In-Silico Biological Evaluation

Computational techniques like molecular docking and molecular dynamics are indispensable in modern drug discovery. They allow researchers to predict how a molecule might interact with a specific biological target, such as a protein or enzyme, providing insights into its potential therapeutic activity.

Molecular Docking of 4'-Fluorochalcone

Molecular docking simulations predict the preferred orientation of a ligand (in this case, 4'-Fluorochalcone) when bound to a target protein to form a stable complex.[17] A recent study investigated the potential of 4'-Fluorochalcone as a therapeutic agent for cervical cancer by docking it with Protein Kinase CK2, an enzyme implicated in cancer progression.

The results of the docking study showed that 4'-Fluorochalcone binds effectively within the active site of Protein Kinase CK2. The stability of this binding is further confirmed by molecular dynamics simulations, which simulate the movement of atoms in the complex over time.[13] These findings suggest that 4'-Fluorochalcone could act as an inhibitor for this key enzyme, highlighting its potential as a lead compound for the development of new anticancer therapies.

Caption: Workflow for a molecular docking simulation study.

Part 6: Experimental Protocols

The theoretical insights discussed above are validated and complemented by experimental work. Below are standardized protocols for the synthesis and characterization of 4'-Fluorochalcone.

Synthesis: Claisen-Schmidt Condensation

4'-Fluorochalcone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between 4-fluoroacetophenone and benzaldehyde.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with constant stirring.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Purification: The precipitated solid product (4'-Fluorochalcone) is collected by filtration, washed with cold water until neutral, and then dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure crystals.

Characterization: FT-IR Spectroscopy

Step-by-Step Methodology:

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the purified 4'-Fluorochalcone crystals directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be taken prior to sample analysis.

-

Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of 4'-Fluorochalcone, as detailed in Table 1.[18]

Conclusion

The integration of theoretical and computational chemistry provides a powerful paradigm for understanding and predicting the properties of 4'-Fluorochalcone. DFT calculations offer profound insights into its molecular structure, vibrational spectra, and electronic landscape, which are in excellent agreement with experimental data. These computational models not only validate experimental findings but also illuminate the underlying causality, explaining why the molecule behaves as it does.

Through MEP analysis and HOMO-LUMO theory, we can pinpoint reactive sites and predict the molecule's stability and reactivity. Furthermore, in-silico techniques like molecular docking are accelerating the drug discovery process by identifying promising biological targets and elucidating potential mechanisms of action, as demonstrated by the interaction of 4'-Fluorochalcone with Protein Kinase CK2. The predicted non-linear optical properties also underscore its potential in the realm of materials science. This synergistic approach, combining computational prediction with experimental validation, is indispensable for the rational design of next-generation pharmaceuticals and advanced materials based on the versatile 4'-Fluorochalcone scaffold.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5366988, 4-Fluorochalcone. PubChem. Retrieved from [Link]

-

Özdemir, A., Göktaş, H., Tiji, S., Imrich, J., & Ceylan, M. (2016). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

-

Nakamura, C., Kawasaki, N., Miyataka, H., Jayachandran, E., Kim, I. H., Kirk, K. L., Taguchi, T., Takeuchi, Y., Hori, H., & Satoh, T. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699–706. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12581117, 4'-Fluorochalcone, (Z)-. PubChem. Retrieved from [Link]

-

Verma, P., & Srivastava, A. K. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. Retrieved from [Link]

-

Custodio, J. M. F., Gotardo, F., de Boni, L., Cocca, L. H. Z., Napolitano, H. B., & Valverde, C. (2019). Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural, and Spectroscopic Study. The Journal of Physical Chemistry C, 123(24), 15266–15276. [Link]

-

Mary, M. B., & Raj, A. D. S. (2014). Investigations on the vibrational modes and non-linear optical properties of 4-Fluoro Chalcone crystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 20–27. [Link]

-

Algarni, S., et al. (2024). 4-Fluorochalcone as a novel therapeutic agent for cervical cancer: An in-depth spectroscopic and computational study. Journal of Molecular Structure, 141130. [Link]

-

Langeswaran, K., Algarni, S., Muthuramamoorthy, M., & Sangeetha, R. (2024). Integrated Spectroscopic, DFT, Docking, and Molecular Dynamics Analysis of 4-Fluoro-4′-methylchalcone as a Potential Therapeutic Agent for Alzheimer's Disease. ResearchGate. Retrieved from [Link]

-

Das, S., & Tandon, P. (2020). Nonlinear optical properties of chalcone derivatives-a short review. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Retrieved from [Link]

-

ResearchGate. (2008). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]

-

MDPI. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. Retrieved from [Link]

-

Langeswaran, K., et al. (2024). 4-Fluorochalcone as a Novel Therapeutic Agent for Cervical Cancer: An In-Depth Spectroscopic and Computational Study. ResearchGate. Retrieved from [Link]

-

Al-Hussain, S. A., El-Sayed, B. A., El-Gohary, H. S., & Al-Hazmi, G. A. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Retrieved from [Link]

-

Not Voodoo. (2016). H NMR of 4-chlorochalcone. Chemistry Stack Exchange. Retrieved from [Link]

-

Custodio, J. M. F., et al. (2021). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing. Retrieved from [Link]

-

AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

-

ResearchGate. (1990). 1H and13C NMR spectra of 4,4′-substituted chalcones. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Retrieved from [Link]

-

Hildayani, S. Z., Martoprawiro, M. A., & Syah, Y. M. (2021). DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

-

ResearchGate. (2018). Physical data of the 4-fluoro-2-hydroxychalcone derivatives. Retrieved from [Link]

-

Bielen, A., et al. (2023). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. PubMed. Retrieved from [Link]

-

PLOS One. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

-

Sharma, S., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. PubMed. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 4-Chlorochalcone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5377566, 4-Chloro-4'-fluorochalcone. PubChem. Retrieved from [Link]

-

Chemistry For Everyone. (2024, May 17). What Are Nonlinear Optical Properties? [Video]. YouTube. Retrieved from [Link]

-

SPIETV. (2016, November 1). Eric Van Stryland: Characterizing materials for nonlinear optics [Video]. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigations on the vibrational modes and non-linear optical properties of 4-Fluoro Chalcone crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 12. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 16. ajchem-a.com [ajchem-a.com]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 4'-Fluorochalcone Derivatives

Foreword: The Strategic Imperative for Screening 4'-Fluorochalcones